molecular formula C14H13BrO B8346059 1-(1-Bromoethyl)-4-phenoxybenzene

1-(1-Bromoethyl)-4-phenoxybenzene

Cat. No. B8346059
M. Wt: 277.16 g/mol
InChI Key: XTRUUOASFKFOSI-UHFFFAOYSA-N
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Patent
US06353128B1

Procedure details

Into 100 mL of glacial HOAc was dissolved 34 g (0.2 Mole) of diphenyl ether. To the stirred solution was added 6.78 g (0.22 Mole) paraformaldehyde and 40 mL of 31% solution of HBr in HOAc. The reaction was heated 48 hours at 60° C. and then poured into cold water with stirring. The mixture was extracted with EtOAc and the resulting organic layer was washed with water, dried over Na2SO4, and evaporated under vacuum to give 50 g of crude 1-bromethyl-4-phenoxybenzene as an oil, which was used in the subsequent reaction without additional purification.
Quantity
6.78 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=O.[BrH:16].O.[CH3:18][C:19](O)=O>>[Br:16][CH:19]([C:11]1[CH:10]=[CH:9][C:8]([O:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:13][CH:12]=1)[CH3:18]

Inputs

Step One
Name
Quantity
6.78 g
Type
reactant
Smiles
C=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
34 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the resulting organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC(C)C1=CC=C(C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.